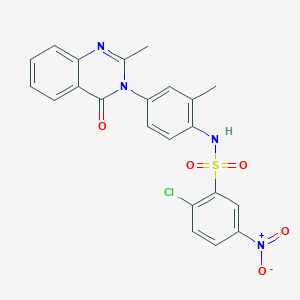

2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O5S/c1-13-11-15(26-14(2)24-20-6-4-3-5-17(20)22(26)28)8-10-19(13)25-33(31,32)21-12-16(27(29)30)7-9-18(21)23/h3-12,25H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMZJZGZDQWERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves several synthetic steps, each carefully orchestrated to introduce and protect various functional groups. A common synthetic route may begin with the nitration of benzenesulfonamide, followed by chlorination. Subsequent steps involve the introduction of the quinazolinone moiety through cyclization reactions. Each step requires precise control of reaction conditions, including temperature, pH, and solvents used to ensure the correct formation of intermediates and the final product.

Industrial Production Methods

On an industrial scale, the production of 2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Catalysts, automated reactors, and continuous flow methods are often employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound is reactive under various conditions, undergoing oxidation, reduction, and substitution reactions. For instance, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon. The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions Used

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.

Reduction: Reducing agents such as hydrogen gas, palladium on carbon, or lithium aluminum hydride.

Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in appropriate solvents (e.g., ethanol, tetrahydrofuran) are common.

Major Products Formed

The reactions typically yield intermediates or products with modified functional groups, enhancing their utility in various applications. For instance, reduction of the nitro group results in the corresponding amine, which can be further modified to create a range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes. Its ability to modulate biochemical pathways makes it a candidate for drug discovery and development, particularly in the search for new treatments for diseases such as cancer and infectious diseases.

Medicine

Medically, the compound’s structure allows it to interact with specific molecular targets within the body, potentially leading to therapeutic effects. Its applications in medicine are being explored through preclinical studies and clinical trials.

Industry

In industry, this compound is utilized in the development of novel materials with unique properties, such as enhanced durability or reactivity. Its role in catalysis and materials science is a growing area of research.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide exerts its effects involves binding to specific molecular targets. This interaction can inhibit or modify the activity of enzymes or receptors, altering cellular pathways. The nitrobenzenesulfonamide moiety plays a crucial role in this interaction, often acting as the primary binding site.

Comparison with Similar Compounds

Key Structural Features

- Chlorine substituent (Cl) : At position 2 on the benzenesulfonamide ring, contributing to steric and electronic effects.

- Quinazolinone moiety: A fused bicyclic system with a ketone oxygen at position 4, which may participate in hydrogen bonding.

Characterization typically employs techniques such as HPLC, IR spectroscopy, and crystallography (using software like SHELXL or ORTEP-3) .

The following table and analysis highlight structural and functional differences between the target compound and related benzenesulfonamide derivatives.

Table 1: Comparative Analysis of Benzenesulfonamide Derivatives

Key Comparisons

Heterocyclic Moieties The target compound incorporates a quinazolinone ring, a feature shared with the spiro-benzoquinazoline derivative in . Both exhibit fused bicyclic systems, but the spiro compound in includes a cyclopentane ring fused to the quinazoline, increasing molecular complexity and steric bulk. In contrast, compounds like and utilize 1,2,4-triazole or imidazole-thione substituents, which are smaller heterocycles with different electronic profiles.

Substituent Effects

- The nitro group in the target compound distinguishes it from analogs like and , which lack strong electron-withdrawing groups. This nitro group may enhance binding to electron-deficient biological targets.

- Chlorine is present in all compared compounds but at varying positions (e.g., 2-Cl in the target vs. 5-Cl in ), affecting regioselectivity in interactions.

Synthetic Complexity

- The synthesis of compound involves multi-step reactions with PTSA catalysis and extended reflux times (15 hours), whereas the target compound’s synthesis route remains unspecified .

- The spiro compound in likely requires intricate cyclization steps, given its fused ring system.

Molecular Weight and Physicochemical Properties

- The target compound (484.9 g/mol) is lighter than the spiro derivative (518.05 g/mol) but heavier than the triazole-containing compound (451.95 g/mol). Higher molecular weight in may reduce solubility but improve thermal stability.

- Melting points are only reported for (177–180°C), suggesting comparable thermal stability for the target compound, though experimental data is lacking.

Biological Activity While biological data for the target compound is absent in the evidence, benzenesulfonamide derivatives are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase, kinases) .

Biological Activity

The compound 2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide is a member of the sulfonamide class and features a complex structure that includes a chloro group, nitro group, and a quinazoline moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and possible anticancer properties.

- Molecular Formula : C21H15ClN4O5S

- Molecular Weight : 470.88 g/mol

- LogP : 1.5009

- Polar Surface Area : 84.168 Ų

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties against various strains of bacteria. For instance, derivatives of quinazoline have shown effectiveness against Staphylococcus aureus (including MRSA), Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The activity is often measured in terms of Minimum Inhibitory Concentration (MIC) values and growth inhibition percentages.

| Compound | Target Bacteria | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| 7g | MRSA | 1.0 | 85.76 |

| 7h | E. coli | 0.5 | 97.76 |

| 7i | K. pneumoniae | 2.0 | 66.69 |

| 7j | P. aeruginosa | 1.5 | 51.82 |

These findings suggest that the compound may possess strong antibacterial properties, particularly against resistant strains .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been evaluated through its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Selective COX-2 inhibitors are known for their reduced gastrointestinal side effects compared to non-selective NSAIDs.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 7a | 9.14 | 0.10 | 91.4 |

| 7b | 12.0 | 0.31 | 38.7 |

The selectivity towards COX-2 suggests that this compound could be developed into a safer alternative for treating inflammatory conditions .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The tested derivatives exhibited varying levels of cytotoxicity against human embryonic kidney cells, with some compounds showing no significant toxicity at therapeutic doses.

| Compound ID | CC50 (µM) | Therapeutic Index |

|---|---|---|

| 7g | >100 | >10 |

| 7h | >150 | >15 |

A high therapeutic index indicates a favorable safety margin for further development .

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Antibacterial Efficacy : A study demonstrated that quinazoline derivatives showed potent antibacterial activity against multi-drug resistant strains, with some compounds achieving over 90% inhibition at low concentrations .

- Anti-inflammatory Potential : In another study, compounds were evaluated for their anti-inflammatory properties using in vitro assays that measured COX enzyme inhibition, revealing promising selectivity towards COX-2 .

- Cytotoxicity and Apoptosis Induction : Research has shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinazolinone core and sulfonamide coupling. For example:

Quinazolinone Formation : React 2-aminobenzamide with acetic anhydride under reflux to form the 2-methyl-4-oxoquinazolin-3(4H)-yl intermediate.

Sulfonylation : Couple the quinazolinone intermediate with 2-chloro-5-nitrobenzenesulfonyl chloride in anhydrous dichloromethane using triethylamine as a base (yields ~55-70%).

Purification : Recrystallize from ethanol or acetonitrile to achieve >95% purity, monitored by TLC (Rf ~0.75 in ethyl acetate/hexane, 1:1) .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2-8.5 ppm, sulfonamide NH at δ 10.2 ppm) and quinazolinone carbonyl signals (δ 168-170 ppm).

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 510.05) and isotopic Cl patterns.

- X-ray Crystallography : Resolve ambiguous stereochemistry or intermolecular interactions (e.g., hydrogen bonding between sulfonamide and quinazolinone groups) .

Advanced Research Questions

Q. How can discrepancies in reaction yields during sulfonamide coupling be systematically addressed?

- Methodological Answer : Yield variations (e.g., 43% vs. 55% in analogous syntheses) may arise from:

- Side Reactions : Nitro group reduction under prolonged heating; monitor via TLC and adjust reaction time.

- Solvent Polarity : Lower yields in polar aprotic solvents (e.g., DMF) due to sulfonate salt formation; switch to dichloromethane with molecular sieves.

- Catalyst Screening : Test Pd/C or CuI to accelerate coupling efficiency .

Q. What computational and experimental strategies are used to analyze structure-activity relationships (SAR) for quinazolinone-sulfonamide hybrids?

- Methodological Answer :

- QSAR Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic parameters (HOMO-LUMO gaps) with anticancer activity (IC50).

- Enzyme Assays : Test inhibition of tyrosine kinases (e.g., EGFR) via fluorescence polarization assays, comparing IC50 values of analogs with varying substituents (e.g., nitro vs. methoxy groups) .

Q. How does the substitution pattern on the quinazolinone ring influence solubility and bioavailability?

- Methodological Answer :

- LogP Measurements : Introduce hydrophilic groups (e.g., -OH at C6) to reduce logP from 3.8 to 2.5, improving aqueous solubility.

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption; methyl groups at C2 enhance permeability by 40% compared to chloro substituents .

Data Analysis and Experimental Design

Q. What protocols are recommended for resolving conflicting bioactivity data in cell-based assays?

- Methodological Answer :

- Dose-Response Curves : Run triplicate experiments with positive controls (e.g., doxorubicin) to normalize IC50 values across cell lines (e.g., MCF-7 vs. HepG2).

- Apoptosis Markers : Validate cytotoxicity via flow cytometry (Annexin V/PI staining) to distinguish necrosis from apoptosis .

Q. How can side products from nitro group reduction be identified and minimized during synthesis?

- Methodological Answer :

- LC-MS Monitoring : Detect amine byproducts (m/z 478.0 for reduced nitro intermediates) and optimize reaction conditions (e.g., inert atmosphere, lower temperature).

- Selective Catalysts : Use H2 gas with Raney Ni for controlled reduction, avoiding over-reduction to amines .

Structural and Mechanistic Insights

Q. What crystallographic evidence supports the proposed tautomeric forms of the quinazolinone core?

- Methodological Answer : Single-crystal X-ray diffraction reveals lactam-lactim tautomerism, with bond lengths (C=O at 1.22 Å vs. C-N at 1.35 Å) confirming the dominant 4-oxo form .

Q. How does the sulfonamide moiety participate in target binding, as evidenced by molecular docking?

- Methodological Answer : Docking studies (AutoDock Vina) show hydrogen bonding between the sulfonamide oxygen and Arg753 of EGFR, with binding energies <-8.5 kcal/mol. Mutagenesis studies (e.g., Arg753Ala) validate this interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.